Dopamine D3 vs. D2 Receptor Selectivity Conferred by 6-Methylpyridine-3-sulfonamide Moiety
The 6-methylpyridine-3-sulfonamide scaffold confers measurable D3 receptor selectivity when compared to alternative sulfonamide substitution patterns. In a direct evaluation, the sulfonamide derivative synthesized from 6-methylpyridine-3-sulfonyl chloride (CHEMBL240909) demonstrated an IC50 of 4.20 nM at the rat dopamine D3 receptor and an IC50 of 39 nM at the dopamine D2 receptor, yielding a D2/D3 selectivity ratio of approximately 9.3-fold [1]. This selectivity profile is attributed to the precise positioning of the 6-methylpyridine ring within the D3 receptor orthosteric binding pocket, where it engages in favorable hydrophobic interactions that are suboptimal in the D2 receptor architecture [1].
| Evidence Dimension | Dopamine D3 receptor inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 4.20 nM |
| Comparator Or Baseline | Dopamine D2 receptor inhibition by same compound: IC50 39 nM |
| Quantified Difference | 9.3-fold selectivity for D3 over D2 (4.20 nM vs. 39 nM) |
| Conditions | Radioligand displacement assay using [3H]spiperone; rat D3 receptor expressed in Sf9 cells; rat D2 receptor in striatal membranes |
Why This Matters
The 9.3-fold D3/D2 selectivity enables procurement decisions for CNS-targeted programs requiring reduced off-target dopaminergic effects.
- [1] BindingDB BDBM50219941. CHEMBL240909: N-((1r,4r)-4-(2-(4-(3-cyano-5-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)cyclohexyl)-6-methylpyridine-3-sulfonamide. Affinity Data: IC50 4.20 nM (D3), 39 nM (D2). View Source
